tert-Butyl (R)-2-(2-((3,3,3-trifluoropropyl)sulfonyl)ethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-2-(2-((3,3,3-trifluoropropyl)sulfonyl)ethyl)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with a trifluoropropyl sulfonyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(2-((3,3,3-trifluoropropyl)sulfonyl)ethyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Trifluoropropyl Sulfonyl Group: This step involves the reaction of the pyrrolidine derivative with a trifluoropropyl sulfonyl chloride under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated groups which are valuable in medicinal chemistry.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the trifluoropropyl group.
Medicine
In medicine, compounds with similar structures are often investigated for their pharmacological properties, including anti-inflammatory, antiviral, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-(2-((3,3,3-trifluoropropyl)sulfonyl)ethyl)pyrrolidine-1-carboxylate would depend on its specific application. Generally, the trifluoropropyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ®-2-(2-((3,3,3-trifluoropropyl)sulfonyl)ethyl)pyrrolidine-1-carboxylate: can be compared with other pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in the presence of the trifluoropropyl sulfonyl group, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H24F3NO4S |
---|---|
Molecular Weight |
359.41 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[2-(3,3,3-trifluoropropylsulfonyl)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H24F3NO4S/c1-13(2,3)22-12(19)18-8-4-5-11(18)6-9-23(20,21)10-7-14(15,16)17/h11H,4-10H2,1-3H3/t11-/m1/s1 |
InChI Key |
ZGSGIDYJSWFRFU-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CCS(=O)(=O)CCC(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCS(=O)(=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.